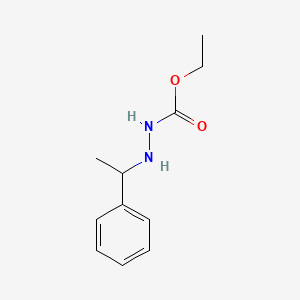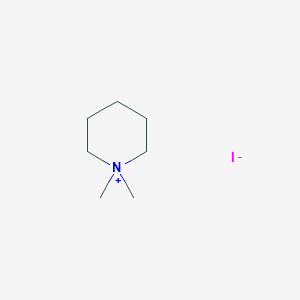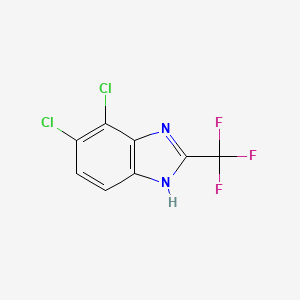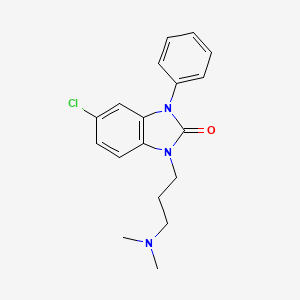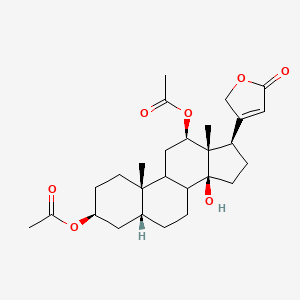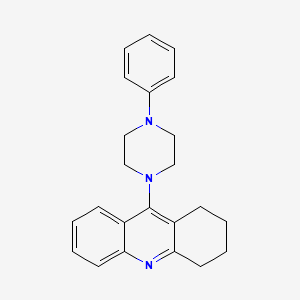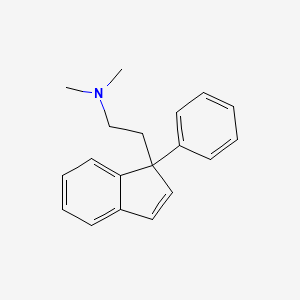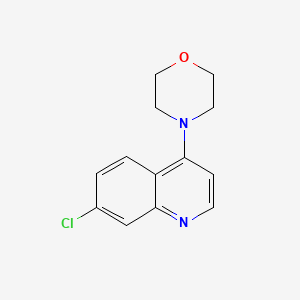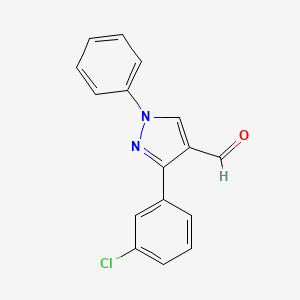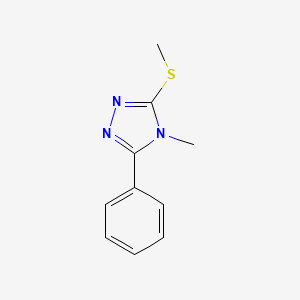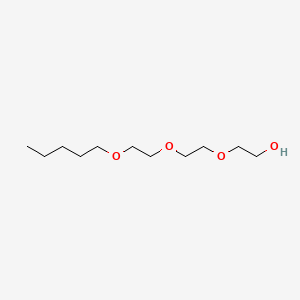
n-Pentyltrioxyethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Pentyltrioxyethylene is an organic compound with the molecular formula C11H24O4This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyltrioxyethylene typically involves the reaction of ethylene oxide with n-pentanol in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of n-pentanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to n-pentanol under controlled temperature and pressure conditions. Catalysts such as sodium or potassium hydroxide are often used to facilitate the reaction .
化学反応の分析
Types of Reactions
n-Pentyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Halides and amines.
科学的研究の応用
n-Pentyltrioxyethylene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
作用機序
The mechanism of action of n-Pentyltrioxyethylene involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer. Additionally, its ether linkages provide flexibility and hydrophilicity, enhancing its solubility in aqueous and organic solvents .
類似化合物との比較
Similar Compounds
2-[2-(2-Phenoxyethoxy)ethoxy]ethanol: Similar in structure but contains a phenyl group instead of a pentyl group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a pentyl group.
Uniqueness
n-Pentyltrioxyethylene is unique due to its specific combination of ether and alcohol functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility and stability .
特性
CAS番号 |
25961-91-5 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-[2-(2-pentoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H24O4/c1-2-3-4-6-13-8-10-15-11-9-14-7-5-12/h12H,2-11H2,1H3 |
InChIキー |
PLLUGRGSPQYBKB-UHFFFAOYSA-N |
SMILES |
CCCCCOCCOCCOCCO |
正規SMILES |
CCCCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


